8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom at the 8th position, a methyl group at the 2nd position, and a dihydroisoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom to the isoquinoline ring.
Methylation: Addition of a methyl group at the 2nd position.
Cyclization: Formation of the dihydroisoquinolinone core through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized isoquinoline derivative, while substitution reactions may produce various substituted isoquinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom at the 8th position.
8-chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Contains a chlorine atom instead of bromine.
8-bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methyl group at the 2nd position.
Uniqueness
8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
8-bromo-2-methyl-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJLEPMIWNHJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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